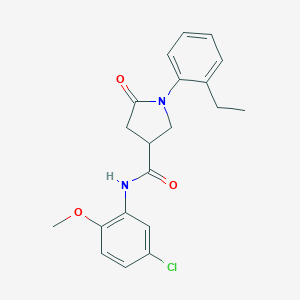
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound disrupts the normal functioning of cancer cells, leading to their death. It has also been shown to inhibit the growth of bacteria by targeting the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its broad-spectrum activity against cancer cell lines and bacteria. It also has a relatively low toxicity profile, making it a potentially safe therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield of the compound. Another area of research could investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Overall, the study of this compound has the potential to lead to the development of new and effective therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction between 5-chloro-2-methoxyaniline and 2-ethylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with pyrrolidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain the final compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against gram-positive and gram-negative bacteria. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Parkinson's disease.
properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-13-6-4-5-7-17(13)23-12-14(10-19(23)24)20(25)22-16-11-15(21)8-9-18(16)26-2/h4-9,11,14H,3,10,12H2,1-2H3,(H,22,25) |
InChI Key |
UQQANYAZTJPALV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)
![2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B271100.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271101.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271105.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271106.png)
![2-Oxo-2-(2-toluidino)ethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271107.png)
![2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)